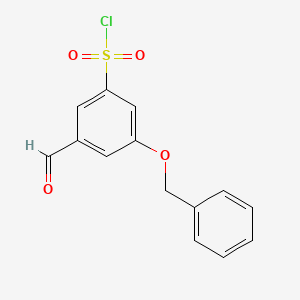
3-(Benzyloxy)-5-formylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-5-formylbenzenesulfonyl chloride is an organic compound that features a benzene ring substituted with a benzyloxy group, a formyl group, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-formylbenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route involves the benzyloxylation of a suitable benzene derivative, followed by formylation and sulfonylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-5-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under mild conditions.
Major Products
Oxidation: 3-(Benzyloxy)-5-carboxybenzenesulfonyl chloride.
Reduction: 3-(Benzyloxy)-5-hydroxybenzenesulfonyl chloride.
Substitution: Various sulfonamide or sulfonate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-5-formylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-5-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical modifications. The formyl group can participate in redox reactions, further expanding its utility in synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzyloxy)-4-formylbenzenesulfonyl chloride
- 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride
- 3-(Benzyloxy)-5-nitrobenzenesulfonyl chloride
Uniqueness
3-(Benzyloxy)-5-formylbenzenesulfonyl chloride is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties. The combination of a benzyloxy group, formyl group, and sulfonyl chloride group in this particular arrangement allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.
Propiedades
Fórmula molecular |
C14H11ClO4S |
|---|---|
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
3-formyl-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C14H11ClO4S/c15-20(17,18)14-7-12(9-16)6-13(8-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
XBIUHHCBIIOLJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


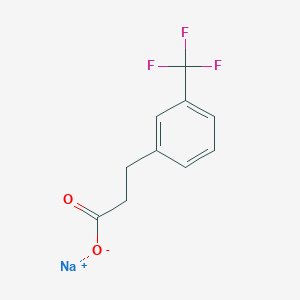
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
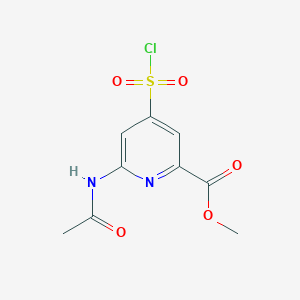
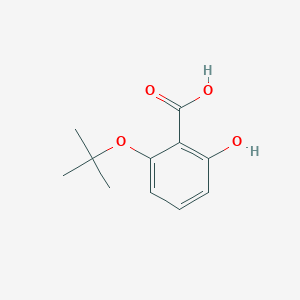
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
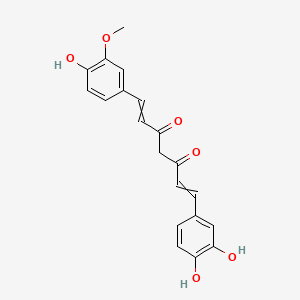
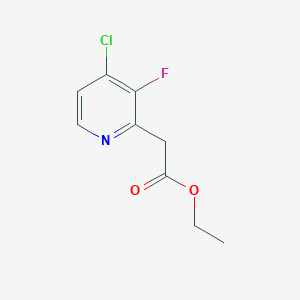
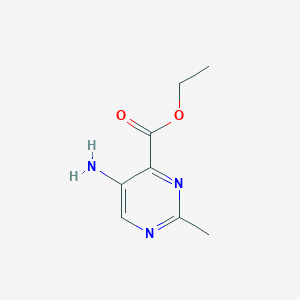
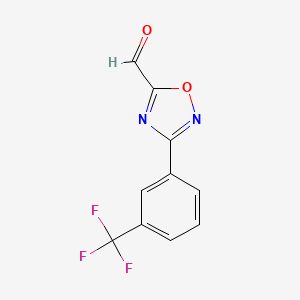
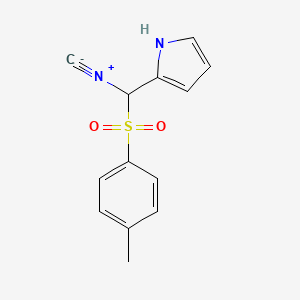
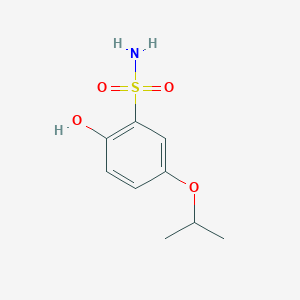
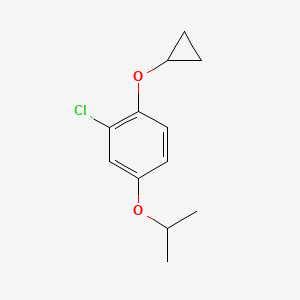
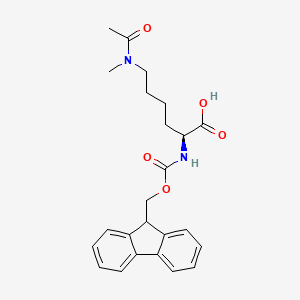
![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
